

Interspecies Variability in Susceptibility to Organotin Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Decafentin**

Cat. No.: **B607026**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of organotin compounds, a class of chemicals to which the obsolete fungicide **Decafentin** belongs. Due to **Decafentin**'s status as an obsolete compound, specific toxicological data is scarce.^[1] Therefore, this document focuses on the broader class of organotin compounds to provide a framework for understanding potential interspecies variability in susceptibility. The information presented is intended to aid researchers in understanding the relative risks associated with these compounds and to inform the design of future toxicological studies.

Overview of Organotin Toxicity

Organotin compounds are a diverse group of organometallic chemicals with a wide range of industrial and agricultural applications. Their toxicity is highly dependent on the number and nature of the organic groups attached to the tin atom.^[2] Generally, the toxicity of organotin compounds follows the order: triorganotins > diorganotins > monoorganotins.^[2] Triorganotins, such as trimethyltin and triethyltin, are the most toxic, with neurotoxicity and immunotoxicity being their primary adverse effects.^{[2][3]}

Decafentin is an organotin fungicide that disrupts fungal respiration by targeting mitochondrial function. It is known to be moderately toxic to mammals, acting as a neurotoxin and an irritant. However, specific quantitative data on its toxicity across different species is not readily available. The data presented below for other organotin compounds can serve as a surrogate for understanding the potential range of toxicities.

Quantitative Toxicity Data

The following table summarizes the acute oral toxicity (LD50) of several organotin compounds in rats. The LD50 is the dose of a substance that is lethal to 50% of a test population and is a standard measure of acute toxicity.

Organotin Compound	Chemical Formula	Oral LD50 in Rats (mg/kg)	Reference(s)
Trimethyltin (TMT)	$(\text{CH}_3)_3\text{SnCl}$	12.6 - 14.7	
Tributyltin Oxide (TBTO)	$((\text{C}_4\text{H}_9)_3\text{Sn})_2\text{O}$	55 - 87	

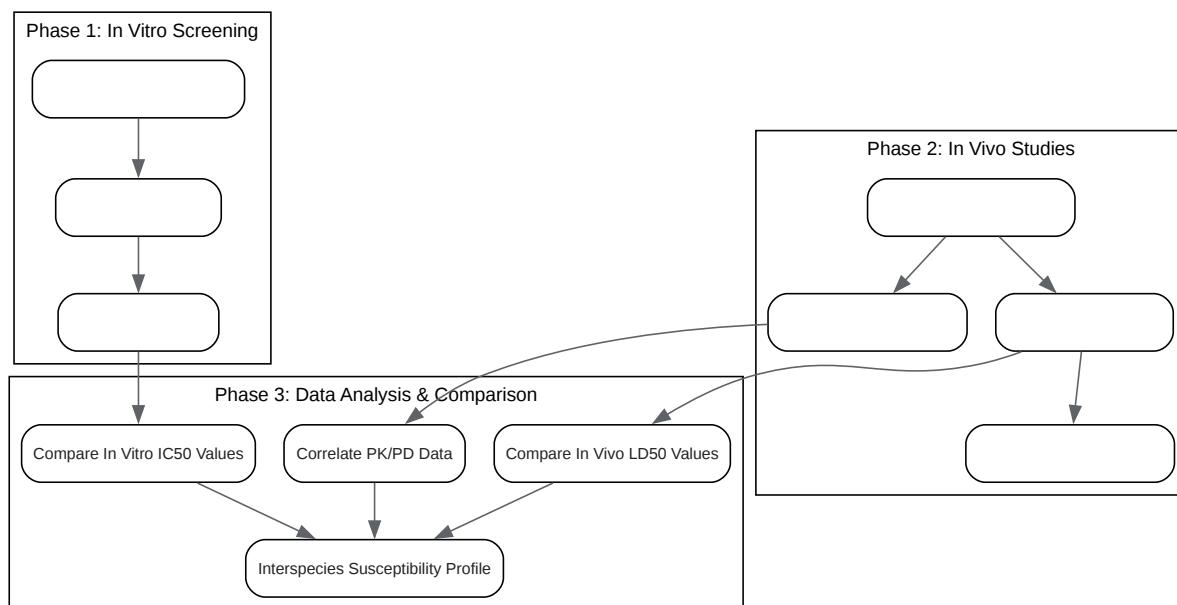
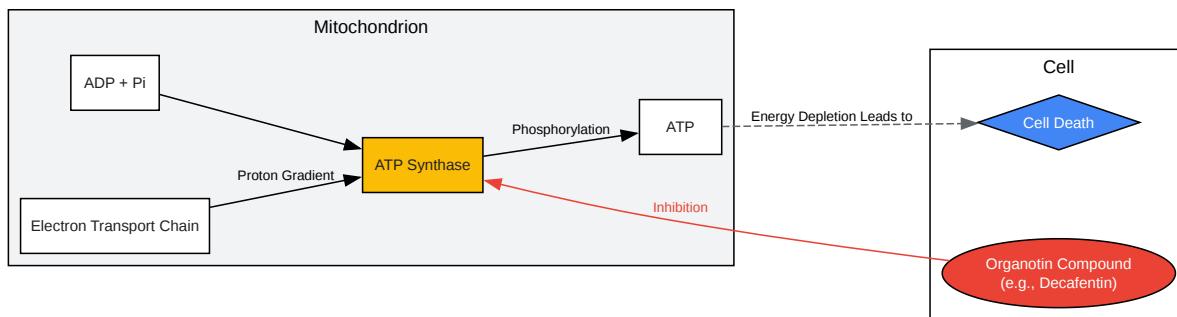
Note: The toxicity of organotin compounds can vary depending on the specific salt form and the animal strain used.

Experimental Protocols

A standard method for determining acute oral toxicity is the LD50 test. The following is a generalized protocol.

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Species: Typically, rats or mice are used.



Procedure:

- **Animal Selection:** Healthy, young adult animals of a specific strain are selected and acclimated to the laboratory environment.
- **Dose Preparation:** The test substance is prepared in a suitable vehicle (e.g., water, oil). A range of doses is selected based on preliminary range-finding studies.
- **Administration:** A single dose of the test substance is administered to each animal via oral gavage. A control group receives the vehicle only.

- Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).
- Data Analysis: The number of mortalities at each dose level is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50 value and its confidence limits.

Signaling Pathways and Mechanisms of Action

The primary mechanism of toxicity for many organotin compounds, including **Decafentin**, is the disruption of mitochondrial function. This interference with cellular respiration leads to a depletion of ATP, the main energy currency of the cell, ultimately resulting in cell death.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Decafentin (Ref: CELA A-36) [sitem.herts.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Interspecies Variability in Susceptibility to Organotin Compounds: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607026#interspecies-variability-in-susceptibility-to-decafentin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

